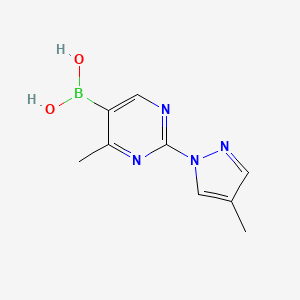
(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid to form the pyrazole ring . The pyrimidine ring can be synthesized through various methods, including the reaction of 1,3-diketones with hydrazine .
Industrial Production Methods
Industrial production methods for (4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide variety of biaryl compounds, which are valuable intermediates in pharmaceutical and materials chemistry .
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of enzyme inhibitors and other bioactive molecules.
Industry: It can be used in the production of advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of (4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other boronic acid derivatives with pyrazole and pyrimidine rings, such as:
- 3-(4-Methyl-1H-pyrazol-1-yl)pyridine-2-boronic acid
- 4-(4-Methyl-1H-pyrazol-1-yl)pyrimidine-5-boronic acid .
Uniqueness
The uniqueness of (4-Methyl-2-(4-methyl-1H-pyrazol-1-yl)pyrimidin-5-yl)boronic acid lies in its specific substitution pattern, which can confer unique reactivity and binding properties compared to other similar compounds. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H11BN4O2 |
|---|---|
Molekulargewicht |
218.02 g/mol |
IUPAC-Name |
[4-methyl-2-(4-methylpyrazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H11BN4O2/c1-6-3-12-14(5-6)9-11-4-8(10(15)16)7(2)13-9/h3-5,15-16H,1-2H3 |
InChI-Schlüssel |
WBEDBFBVIYSZER-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1C)N2C=C(C=N2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



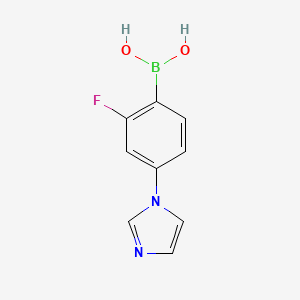


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)

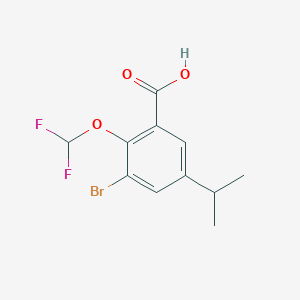

![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)

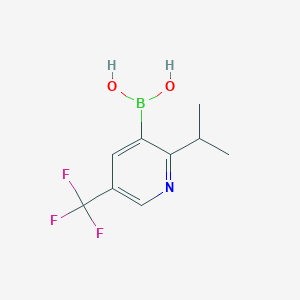
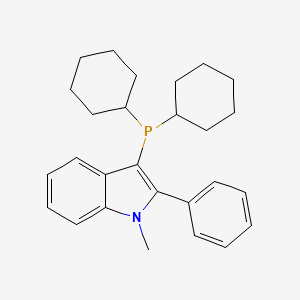
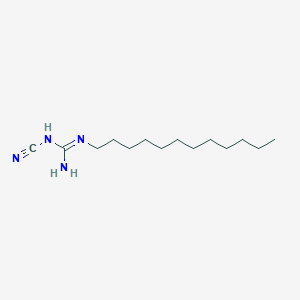
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)
